molecular formula C17H26N2Na2O5 B12376408 Perindoprilat-d3 (disodium)

Perindoprilat-d3 (disodium)

Cat. No.: B12376408
M. Wt: 387.4 g/mol
InChI Key: RAEBTZGZWFPQQV-CHZIWOSKSA-L
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Description

Perindoprilat-d3 (disodium) is a deuterated form of Perindoprilat, which is an active metabolite of the prodrug Perindopril. Perindoprilat is a potent angiotensin-converting enzyme (ACE) inhibitor, widely used in the treatment of hypertension and heart failure. The deuterated version, Perindoprilat-d3, is labeled with deuterium, which can affect the pharmacokinetic and metabolic profiles of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindoprilat-d3 (disodium) involves the incorporation of deuterium into the Perindoprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Perindoprilat-d3 (disodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

Perindoprilat-d3 (disodium) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pH .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Perindoprilat-d3 (disodium) has a wide range of scientific research applications, including:

Mechanism of Action

Perindoprilat-d3 (disodium) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

    Perindoprilat: The non-deuterated form of Perindoprilat-d3.

    Enalaprilat: Another ACE inhibitor with similar therapeutic uses.

    Lisinopril: A long-acting ACE inhibitor used in hypertension and heart failure treatment.

Uniqueness

Perindoprilat-d3 (disodium) is unique due to its deuterium labeling, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in pharmacological research and drug development .

Properties

Molecular Formula

C17H26N2Na2O5

Molecular Weight

387.4 g/mol

IUPAC Name

disodium;(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxylatobutyl]amino]-3,3,3-trideuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate

InChI

InChI=1S/C17H28N2O5.2Na/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24;;/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/t10-,11-,12-,13-,14-;;/m0../s1/i2D3;;

InChI Key

RAEBTZGZWFPQQV-CHZIWOSKSA-L

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)[O-])N[C@@H](CCC)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCC(C(=O)[O-])NC(C)C(=O)N1C2CCCCC2CC1C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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